molecular formula C10H10N2O B6206190 3-(4-methyl-1H-pyrazol-1-yl)phenol CAS No. 1341343-55-2

3-(4-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B6206190
CAS No.: 1341343-55-2
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1H-pyrazol-1-yl)phenol: is a heterocyclic compound that features a pyrazole ring attached to a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both the pyrazole and phenol moieties in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-methyl-1H-pyrazole with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction where 4-methyl-1H-pyrazole is reacted with a halogenated phenol under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-methyl-1H-pyrazol-1-yl)phenol can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.

    Substitution: Both the pyrazole and phenol rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenol ring can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride can be used for halogenation.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated pyrazole-phenol derivatives.

    Substitution: Halogenated pyrazole-phenol derivatives.

Scientific Research Applications

Chemistry:

3-(4-methyl-1H-pyrazol-1-yl)phenol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be incorporated into various chemical frameworks, making it valuable in the development of new materials and catalysts.

Biology:

In biological research, this compound is studied for its potential as an enzyme inhibitor. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine:

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of drugs for treating diseases such as cancer and inflammation.

Industry:

In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)phenol
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison:

3-(4-methyl-1H-pyrazol-1-yl)phenol is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets. The phenol group also adds to its versatility, allowing it to participate in a wider range of chemical reactions.

Properties

CAS No.

1341343-55-2

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.